4-(1H-tetrazol-1-yl)aniline hydrochloride
Overview
Description
4-(1H-tetrazol-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C7H7N5•HCl and a molecular weight of 197.625 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies . The compound is known for its solid physical state and has a melting point of 140-142°C .
Mechanism of Action
4-(1H-tetrazol-1-yl)aniline hydrochloride
is a compound with a molecular formula of C7H7N5•HCl and a molecular weight of 197.625 . It is used in proteomics research
Target of Action
It is mentioned that it is used in proteomics research , which suggests that it may interact with proteins or enzymes in the body.
Mode of Action
Tetrazole derivatives have been reported to show anti-hypertensive activity , suggesting that they may interact with targets involved in blood pressure regulation.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation.
Pharmacokinetics
Its physical state as a solid and its storage at room temperature suggest that it may be stable under normal conditions.
Result of Action
Given its use in proteomics research , it may influence the structure or function of proteins in the body.
Action Environment
Its storage at room temperature suggests that it may be stable under normal environmental conditions.
Preparation Methods
The synthesis of 4-(1H-tetrazol-1-yl)aniline hydrochloride typically involves the reaction of aniline with tetrazole derivatives under specific conditions. One common method involves the heterocyclization reaction, where aniline reacts with orthoesters to form disubstituted amidines as intermediates . These intermediates are then converted to the desired tetrazole compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(1H-tetrazol-1-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can react with strong oxidizing agents, leading to the formation of oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, especially with electrophilic reagents.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1H-tetrazol-1-yl)aniline hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(1H-tetrazol-1-yl)aniline hydrochloride can be compared with other tetrazole derivatives, such as:
4-(1H-1,2,3,4-tetrazol-1-yl)aniline: Similar in structure but may have different reactivity and applications.
4-(1H-imidazol-1-yl)aniline: Another heterocyclic compound with distinct properties and uses.
4-(1H-tetrazol-5-yl)aniline: A closely related compound with variations in the position of the tetrazole ring.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-(tetrazol-1-yl)aniline;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.ClH/c8-6-1-3-7(4-2-6)12-5-9-10-11-12;/h1-5H,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGABUJIKBOBRTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=NN=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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